molecular formula C21H21N5O3 B2718844 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-13-2

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2718844
CAS No.: 361481-13-2
M. Wt: 391.431
InChI Key: RQUNMKSEGOTXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds has been synthesized in processes related to the Biginelli-like reaction .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups, and amidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This has enabled structure-guided design, leading to the identification of preferred substructural components .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are complex and can result in a variety of products . The reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This class of compounds is synthesized through various chemical reactions, showcasing their potential in antimicrobial activities. For instance, compounds synthesized using the Biginelli protocol exhibited significant antimicrobial and antioxidant activities (Gilava et al., 2020). Similarly, another study focused on the synthesis of triazolopyrimidines and their reactions with α, β-unsaturated carbonyl compounds, leading to products with potential biological activities (Lipson et al., 2003).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the incorporation of pyrimidine derivatives into hydrogen-bonded supramolecular assemblies. For example, novel pyrimidine derivatives have been investigated for their suitability as ligands in co-crystallization, resulting in complex 2D and 3D networks through extensive hydrogen bonding (Fonari et al., 2004). These findings demonstrate the versatility and potential of these compounds in the development of novel materials and molecular architectures.

Chemical Reactions and Biological Evaluation

These compounds are also central to studies on their chemical reactivity and potential as anticancer agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising biological activities (Rahmouni et al., 2016). This highlights the potential of such compounds in medicinal chemistry and drug discovery.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUNMKSEGOTXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.